3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQXSXFSVMSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives under acidic or basic conditions.
Introduction of the Bromobenzylthio Group: This step involves the nucleophilic substitution reaction where a bromobenzyl halide reacts with a thiol group attached to the triazolopyridazine core.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring and the thioether group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, alkoxides, under basic conditions or with the aid of catalysts.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thioether group.
Reduction: Formation of the corresponding dehalogenated compound.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the triazolopyridazine core and the bromobenzylthio group may facilitate interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogues:
Key Observations :
- Halogen Substitution : Bromine (target compound) vs. chlorine () or fluorine () alters electronic effects and van der Waals interactions. Bromine’s larger atomic radius may improve target binding but reduce solubility .
- Heterocyclic Moieties : Furan (target) vs. thiophene () or pyridine () influences π-stacking and metabolic stability. Thiophene’s sulfur atom enhances lipophilicity, while furan’s oxygen may increase polarity .
- Linker Flexibility: Ethylpropanoate (compound 33, ) shows activity, whereas rigid amide linkers (compounds 38–40) are inactive, suggesting flexibility is critical for BRD4 inhibition .
Physicochemical Properties
| Compound Name | Molecular Weight | Calculated logP* | Aqueous Solubility (Predicted) |
|---|---|---|---|
| 3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | ~414.3 | 3.8 | Low (highly lipophilic) |
| 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | 358.86 | 4.1 | Moderate |
| 3-(4-Methoxyphenyl)-6-(2-benzylidenehydrazinyl)-[1,2,4]triazolo[4,3-b]pyridazine | 344.38 | 2.9 | High |
Notes:
Biological Activity
3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel heterocyclic compound with potential biological activity. The compound features a triazolopyridazine core, which is known for its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound can be synthesized through several steps involving cyclization reactions and nucleophilic substitutions:
- Formation of the Triazolopyridazine Core : Cyclization involving hydrazine derivatives and pyridazine derivatives.
- Introduction of the Bromobenzylthio Group : Nucleophilic substitution where a bromobenzyl halide reacts with a thiol group.
- Attachment of the Furan Ring : Coupling reactions using palladium catalysts to introduce the furan component.
Antiproliferative Effects
Research has shown that derivatives of triazolo[4,3-b]pyridazines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. Specifically, one derivative showed IC50 values of against SGC-7901 cells and against A549 cells .
The biological activity of this compound can be attributed to its ability to interact with tubulin, disrupting microtubule dynamics. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells. Molecular docking studies suggest that the compound may bind to the colchicine site on microtubules, similar to known antitumor agents like combretastatin A-4 .
Study 1: Antiproliferative Screening
In a study evaluating various triazolo[4,3-b]pyridazine derivatives for their antiproliferative effects, several compounds were synthesized and tested. The results indicated that compounds with specific substituents on the phenyl ring exhibited enhanced activity against cancer cell lines. For example, a derivative with a 3-amino-4-methoxyphenyl moiety displayed potent activity comparable to established chemotherapeutics .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the tested compounds could effectively inhibit tubulin polymerization in vitro. Immunostaining assays confirmed significant alterations in microtubule structure upon treatment with these compounds. This suggests that the triazolopyridazine scaffold can serve as a promising template for developing new anticancer agents targeting microtubule dynamics .
Data Summary
| Compound Name | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 0.008 | A549 (lung adenocarcinoma) | Tubulin binding & polymerization inhibition |
| Derivative X | 0.014 | SGC-7901 | Tubulin binding |
| Derivative Y | 0.012 | HT-1080 | Microtubule dynamics disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
